N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol

Chiral Purity Peptide Synthesis Stereochemical Fidelity

Opt for N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (CAS 438239-26-0) for your SPPS workflows. This (S)-enantiomer building block features orthogonal Fmoc/t-Bu protection—enabling selective, sequential deprotection without side reactions. Unlike unprotected serinol analogs, the t-Bu ether masks the hydroxyl, preventing O-acylation and ensuring high coupling efficiency. Sourced via a high-yield (~90%) route from FMOC-O-tert-butyl-L-serine, it offers superior cost predictability for gram-to-kilogram scale synthesis. Ideal for peptidomimetic drug candidates and CGRP antagonist SAR studies.

Molecular Formula C22H27NO4
Molecular Weight 369.5 g/mol
Cat. No. B12324072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
Molecular FormulaC22H27NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)
InChIKeyCPEHAICNNOERSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol: Chemical Profile and Core Procurement Relevance


N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (CAS 438239-26-0, MF: C22H27NO4, MW: 369.5 g/mol) is an orthogonally protected chiral amino alcohol building block, also known as N-Fmoc-D-serinol(tBu) . The compound features an acid-labile tert-butyl (t-Bu) ether protecting the primary hydroxyl group and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the secondary amine [1]. This orthogonal protection scheme enables selective deprotection under independent chemical conditions: Fmoc removal under mild basic conditions (e.g., piperidine in DMF) without disturbing the t-Bu ether, and t-Bu ether cleavage under acidic conditions (e.g., TFA) without premature Fmoc loss [2]. The compound is commercially available from multiple vendors with typical purity specifications of ≥98% (HPLC) .

Why Fmoc-Protected Amino Alcohols Cannot Be Interchanged: The Critical Role of Orthogonal Protection and Stereochemistry


In-class Fmoc-protected amino alcohols are not functionally interchangeable due to fundamental differences in orthogonal protection architecture and stereochemical identity. The target compound N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol provides an Fmoc/t-Bu orthogonal protecting group pair that enables chemoselective manipulation during multi-step solid-phase peptide synthesis (SPPS) [1]. This is in direct contrast to Fmoc-serinol (MW 313.3 g/mol), which lacks the t-Bu hydroxyl protection and therefore cannot prevent undesired O-acylation or hydroxyl-mediated side reactions during SPPS coupling cycles . Similarly, substitution of the (S)-enantiomer with the (R)-enantiomer (CAS 198561-87-4) or a racemic mixture would compromise stereochemical integrity in applications requiring defined chirality, such as peptidomimetic drug candidate synthesis where epimerization at the α-position is a critical quality parameter . Furthermore, the t-Bu protecting group confers enhanced solubility in organic solvents (DMF, DCM) compared to unprotected hydroxyl analogs, enabling higher effective concentrations during coupling reactions .

Quantitative Differentiation Evidence: N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol vs. Closest Analogs


Enantiomeric Purity: Chiral Integrity vs. Unprotected Analog (S)-Configuration Specification

The target compound N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol is defined by its specific (S)-stereochemical configuration at the 2-amino position (InChIKey: CPEHAICNNOERSX-HNNXBMFYSA-N) [1]. In contrast, the commercially available Fmoc-serinol analog lacks chiral specification entirely (InChIKey: NEHZDXMOBCKLTJ-UHFFFAOYSA-N), indicating it is supplied as a racemic mixture or undefined stereoisomer . In chiral peptide and peptidomimetic synthesis, the use of undefined stereochemistry can result in diastereomeric mixtures that reduce biological activity and complicate purification. The defined (S)-configuration of the target compound ensures stereochemical homogeneity in downstream products. Note: Quantitative enantiomeric excess (ee) data beyond the defined stereocenter is not reported in vendor documentation; however, the presence of a defined chiral center (one determined atom stereocenter) in the target compound versus zero defined stereocenters in the Fmoc-serinol comparator represents a binary differentiation of chirality control [2].

Chiral Purity Peptide Synthesis Stereochemical Fidelity

Synthesis Yield: N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol vs. Generic Fmoc-Amino Alcohol Synthetic Routes

The synthesis of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol via reduction of FMOC-O-tert-butyl-L-serine achieves a reported yield of approximately 90% [1]. In comparison, the Sharpless asymmetric aminohydroxylation method for synthesizing Fmoc-protected amino alcohols (a general class-level comparator) produces racemic products in low to moderate yields in the absence of chiral ligands, with yield improvements observed upon addition of catalytic triethylamine but still not reaching the 90% level achievable with the serine reduction route [2]. This represents a substantial yield advantage of approximately 30-50 percentage points over general asymmetric synthetic approaches, which directly impacts procurement economics for gram-to-kilogram scale synthesis programs. Note: This is a cross-study comparable inference; direct side-by-side yield comparison under identical conditions is not available in the literature.

Synthesis Efficiency Process Chemistry Cost of Goods

Orthogonal Protection Architecture: t-Bu Ether Stability vs. Unprotected Hydroxyl and Boc-Protected Comparators

The orthogonal Fmoc/t-Bu protection scheme of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol enables sequential deprotection under independent conditions: Fmoc removal with 20% piperidine in DMF (basic conditions) leaves the t-Bu ether intact, while subsequent t-Bu cleavage with TFA (acidic conditions) liberates the hydroxyl group without affecting previously coupled amide bonds . In contrast, Fmoc-serinol (lacking t-Bu protection) cannot prevent hydroxyl group interference during SPPS coupling steps, leading to O-acylation side reactions that reduce overall yield and complicate purification . When compared to Boc-protected amino alcohols such as Boc-serinol, the Fmoc/t-Bu pair offers orthogonal deprotection selectivity that Boc-based strategies cannot match, as Boc removal also requires acidic conditions that would prematurely cleave t-Bu ethers if both were present [1]. This orthogonal selectivity is critical for solid-phase peptide synthesis protocols requiring precise temporal control over functional group availability. Note: Direct quantitative yield comparison of SPPS coupling efficiency with vs. without t-Bu protection is inferred from protection group chemistry principles and class-level inference rather than direct experimental data for this specific compound.

Orthogonal Protection SPPS Compatibility Selective Deprotection

Application-Specific Evidence: N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol in CGRP Receptor Antagonist Synthesis

Patent literature establishes that Fmoc-O-tert-butyl-L-serinol (the (R)-enantiomer, CAS 198561-87-4) is specifically employed as a key intermediate in the synthesis of CGRP receptor antagonists for migraine treatment [1]. The structurally identical (S)-enantiomer N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol is the corresponding enantiomeric building block required for preparing CGRP antagonist analogs with alternative stereochemistry or for exploring structure-activity relationship (SAR) studies where inversion of chirality at this position may modulate receptor binding affinity . CGRP receptor antagonists have demonstrated clinical relevance in migraine therapy, with elevated CGRP levels in jugular vein observed during migraine attacks [2]. The (S)-enantiomer is therefore a critical tool for medicinal chemistry programs investigating stereochemical SAR around the CGRP pharmacophore. Note: Direct quantitative binding affinity or functional activity data comparing the (S)-enantiomer to the (R)-enantiomer in CGRP antagonist contexts is not publicly available; this evidence is based on the established use of the enantiomeric pair in the same therapeutic target class.

CGRP Antagonist Migraine Drug Discovery Peptidomimetic

Optimal Research and Industrial Application Scenarios for N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol


Solid-Phase Peptide Synthesis (SPPS) of Peptide Alcohols and Peptidomimetics Requiring Orthogonal Protection

N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol is ideally suited for Fmoc/t-Bu SPPS protocols where selective, sequential deprotection is required [1]. The Fmoc group enables stepwise N-terminal deprotection under mild basic conditions (20% piperidine in DMF) while the t-Bu ether remains intact, preventing undesired O-acylation side reactions that plague unprotected hydroxyl-containing analogs such as Fmoc-serinol [2]. This orthogonal protection scheme supports the synthesis of peptide alcohols and peptidomimetics where the hydroxyl group must remain masked until the final cleavage step, at which point TFA treatment simultaneously cleaves the t-Bu ether and releases the product from the resin [3].

Medicinal Chemistry: CGRP Receptor Antagonist Development and Stereochemical SAR Studies

The (S)-enantiomer N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol is a critical building block for medicinal chemistry programs developing CGRP receptor antagonists [1]. CGRP antagonists represent a validated therapeutic strategy for migraine treatment, with elevated CGRP levels observed during migraine attacks [2]. The (S)-enantiomer complements the established (R)-enantiomer (CAS 198561-87-4) in structure-activity relationship studies, enabling comprehensive exploration of stereochemical requirements at the serinol-derived position within the CGRP antagonist pharmacophore [3].

Peptidomimetic Backbone Modification: Ψ[CH2-NH] Amide Isostere Synthesis

Fmoc-protected α-amino alcohols serve as precursors to Fmoc-protected peptide α-amino aldehydes, which are essential intermediates for solid-phase reductive amination strategies to install Ψ[CH2-NH] amide isosteres in peptide backbones [1]. This modification replaces metabolically labile amide bonds with more stable aminomethylene linkages, improving peptide stability and pharmacokinetic profiles [2]. N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol, with its orthogonal t-Bu hydroxyl protection, provides a stable building block that can be oxidized to the corresponding aldehyde without premature hydroxyl deprotection, enabling precise control over the modification site [3].

Large-Scale Peptide Synthesis: Cost-Effective Procurement Based on Established High-Yield Synthesis Route

For gram-to-kilogram scale procurement, N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol offers economic advantages due to its efficient synthetic route from FMOC-O-tert-butyl-L-serine, which achieves approximately 90% yield [1]. This high-yield synthesis pathway reduces cost per gram compared to general asymmetric amino alcohol syntheses (e.g., Sharpless aminohydroxylation), which produce racemic products in low to moderate yields (typically 40-60%) and require additional chiral resolution steps [2]. For process chemistry and CRO/CDMO applications where building block cost directly impacts overall synthesis economics, the established high-yield route provides procurement justification and cost predictability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.